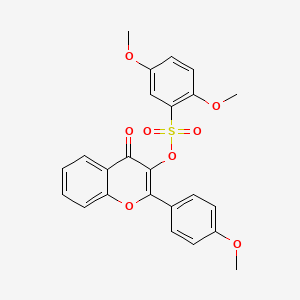

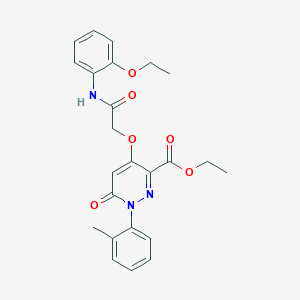

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2,5-dimethoxybenzenesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2,5-dimethoxybenzenesulfonate, also known as MDL 72527, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of chromenone derivatives and has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Applications De Recherche Scientifique

Molecular Interactions and Thermochemistry

Research on methoxyphenols and dimethoxybenzenes, structural fragments of various biologically active molecules, highlights their ability to form strong hydrogen bonds, impacting their thermochemical properties. Studies involving thermochemical, FTIR-spectroscopic, and quantum-chemical analyses reveal insights into pairwise substitution effects, inter- and intramolecular hydrogen bonds, and thermodynamic properties, enhancing our understanding of these compounds' behaviors in different states (Varfolomeev et al., 2010).

Anticancer and Antimicrobial Activities

Several studies investigate derivatives of chromen-4-one for their pharmacological potential. One such research outlines structure-activity relationships of chromene-based arylsulfonamide analogs, revealing modifications that can enhance their role as anticancer agents by inhibiting tumor growth via the HIF-1 pathway (Mun et al., 2012). Additionally, novel quinazolinone derivatives, including benzenesulfonate compounds, exhibit antimicrobial activities, further emphasizing the potential of sulfonate derivatives in developing new therapeutics (Habib et al., 2013).

Catalytic Applications

Compounds with sulfonate groups have been explored for their catalytic properties, particularly in oxidation reactions. Sulfonated Schiff base copper(II) complexes demonstrate efficiency and selectivity as catalysts in alcohol oxidation, highlighting their potential in synthetic chemistry applications (Hazra et al., 2015).

Synthesis of Complex Molecules

Research into the synthesis of complex molecules, such as chromen-4-one derivatives via Friedel-Crafts acylation/annulation, showcases the versatility of related compounds in organic synthesis. These processes enable the creation of diverse molecular structures with potential applications in material science and pharmaceuticals (Bam & Chalifoux, 2018).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with the serotonin 5-ht2a receptor . This receptor plays a crucial role in the regulation of mood, anxiety, and schizophrenia among other neurological processes .

Biochemical Pathways

Given its potential interaction with the serotonin 5-ht2a receptor, it can be inferred that it may influence the serotonergic pathways in the brain . These pathways are involved in various physiological processes including the regulation of mood, anxiety, and cognitive function.

Pharmacokinetics

Similar compounds have been hypothesized to have increased lipophilicity, which could enhance absorption at the blood-brain barrier . This could potentially impact the bioavailability of the compound.

Result of Action

If it acts as an agonist to the serotonin 5-ht2a receptor, it could potentially lead to an increase in serotonergic activity in the brain . This could result in various physiological effects, depending on the specific neural pathways involved.

Propriétés

IUPAC Name |

[2-(4-methoxyphenyl)-4-oxochromen-3-yl] 2,5-dimethoxybenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20O8S/c1-28-16-10-8-15(9-11-16)23-24(22(25)18-6-4-5-7-19(18)31-23)32-33(26,27)21-14-17(29-2)12-13-20(21)30-3/h4-14H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIJYXKOHKGZHRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OS(=O)(=O)C4=C(C=CC(=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2891332.png)

![1-[(4-fluorophenyl)carbonyl]-1H-indole-3-carbonitrile](/img/structure/B2891336.png)

![N-(4-acetylphenyl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2891343.png)

![[4-Methoxy-3-(morpholine-4-sulfonyl)-phenyl]-acetic acid](/img/structure/B2891347.png)

![4-methoxy-3-[(2-methylcyclohexyl)sulfamoyl]benzoic Acid](/img/structure/B2891350.png)

![N-(1-cyanocyclohexyl)-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]piperazin-1-yl]acetamide](/img/structure/B2891351.png)